8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
CAS No.: 1020033-80-0
Cat. No.: VC2930761
Molecular Formula: C8H5FN2O
Molecular Weight: 164.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020033-80-0 |
|---|---|
| Molecular Formula | C8H5FN2O |
| Molecular Weight | 164.14 g/mol |
| IUPAC Name | 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H5FN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H |
| Standard InChI Key | MIBHEUGZMMVPGG-UHFFFAOYSA-N |
| SMILES | C1=CN2C=C(N=C2C(=C1)F)C=O |
| Canonical SMILES | C1=CN2C=C(N=C2C(=C1)F)C=O |
Introduction
Chemical Identity and Physicochemical Properties
Chemical Identity
8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is identified by the CAS Registry Number 1020033-80-0 . The compound is also known by several synonyms, including 8-fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde, reflecting variations in nomenclature conventions.
Molecular Structure and Properties
The compound features a fused bicyclic heterocyclic system with a fluorine atom at the 8-position and a carbaldehyde group at the 2-position. Table 1 summarizes the key physicochemical properties of this compound:
Table 1: Physicochemical Properties of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
The moderate lipophilicity (XLogP3-AA = 1.7) combined with a relatively small polar surface area suggests favorable drug-like properties for this molecule, potentially contributing to its membrane permeability while maintaining sufficient water solubility .
Synthesis Methods
Conventional Synthetic Approaches
The synthesis of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde can be approached through several routes, drawing from established methodologies for imidazo[1,2-a]pyridine derivatives. Classical synthetic routes to imidazo[1,2-a]pyridines include condensation followed by heterocyclization of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds .
A common synthetic pathway involves the reaction between fluorinated 2-aminopyridine derivatives and α-haloaldehydes under basic or catalytic conditions. The cyclization typically proceeds through an initial condensation step followed by intramolecular ring closure .
Green Synthesis Approaches
Recent advances in sustainable chemistry have led to the development of environmentally benign methods for synthesizing imidazo[1,2-a]pyridine derivatives. One such approach involves the use of aqueous micellar media with sodium dodecyl sulfate (SDS) as a surfactant, catalyzed by copper sulfate and sodium ascorbate .
As detailed by Bhutia et al. (2019), this method offers several advantages over conventional approaches:
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Use of water as a "green" reaction medium
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Mild reaction conditions (50°C versus reflux in conventional methods)
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Inexpensive catalyst system (CuSO₄–ascorbate)
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Good to excellent yields
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Tolerance for a wide range of substituents
The authors demonstrated that this methodology could be applied to a variety of 2-aminopyridines and aldehydes, including those bearing electron-donating and electron-withdrawing substituents .
Metal-Free Aqueous Synthesis
Another innovative approach to imidazo[1,2-a]pyridines involves a metal-free, aqueous synthesis route. According to the methodology outlined in search result , N-propargyl pyridinium bromides can be rapidly converted to imidazo[1,2-a]pyridines through a base-mediated cyclization in aqueous conditions.
The general procedure involves:
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Addition of N-propargyl pyridinium bromide derivative to an aqueous solution of sodium hydroxide
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Brief stirring at room temperature (approximately 2 minutes)
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Extraction with ethyl acetate
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Drying and concentration to obtain analytically pure imidazo[1,2-a]pyridines
DBU-Catalyzed Synthesis
A facile synthesis of 2-arylimidazo[1,2-a]pyridines catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported. This method involves the reaction of 2-aminopyridine derivatives with phenacyl bromides in the presence of DBU at room temperature .
The general procedure involves:
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Dissolution of substituted 2-aminopyridine in a suitable solvent
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Addition of phenacyl bromide
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Dropwise addition of DBU
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Stirring at room temperature
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Extraction and purification to obtain the desired imidazo[1,2-a]pyridine derivatives
This method has been demonstrated to tolerate a range of substituents, including electron-donating and electron-withdrawing groups, with yields ranging from 65% to 94% .
Biological Activities and Applications
As a Bioisosteric Replacement
One of the most significant applications of 8-fluoroimidazo[1,2-a]pyridine derivatives is their use as bioisosteric replacements for imidazo[1,2-a]pyrimidines. Research has established that the 8-fluoroimidazo[1,2-a]pyridine scaffold can serve as a physicochemical mimic of imidazo[1,2-a]pyrimidine, as demonstrated by both in silico and traditional techniques .
This bioisosteric relationship has been successfully applied in the development of GABA(A) receptor modulators, where a 3,7-disubstituted-8-fluoroimidazopyridine was shown to effectively replace imidazopyrimidine in active compounds .
Synthetic Utility
The carbaldehyde functionality at the 2-position provides a versatile handle for further chemical transformations, making 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde a valuable synthetic intermediate. Potential transformations include:
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Oxidation to the corresponding carboxylic acid
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Reduction to the alcohol
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Reductive amination to form amines
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Wittig or Horner-Wadsworth-Emmons reactions to form olefins
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Aldol condensations
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Formation of oximes, hydrazones, or Schiff bases
Comparative Analysis with Related Compounds
Comparison with Position Isomers
A closely related compound is 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1019021-92-1), which differs only in the position of the carbaldehyde group . This positional isomer shares many physicochemical properties with the 2-carbaldehyde derivative but may exhibit different reactivity patterns due to the altered electronic environment around the carbaldehyde group.
Table 2: Comparison of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde and Related Compounds
Comparison with Ester Derivatives
Another related compound is Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260843-88-6), where the carbaldehyde at position 2 is replaced by an ethyl ester group. This ester derivative offers different reactivity patterns and may serve as a precursor to the carbaldehyde through reduction.
The ester derivative has been described as a valuable building block in medicinal chemistry, with applications in the synthesis of compounds with antimicrobial and anticancer properties.
Comparison with 6-Fluoroimidazo[1,2-a]pyridine Derivatives
Research has also explored 6-fluoroimidazo[1,2-a]pyridine derivatives, such as 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. These compounds have been transformed into oxazole derivatives and evaluated for their urease inhibition properties .
This regioisomeric variation (fluorine at position 6 versus position 8) may lead to different biological activities and structure-activity relationships. The ability to manipulate the position of substituents on the imidazo[1,2-a]pyridine scaffold provides valuable flexibility in drug design efforts .
Recent Research and Future Directions
Expanding Applications in Medicinal Chemistry
The utility of 8-fluoroimidazo[1,2-a]pyridines as bioisosteric replacements for imidazo[1,2-a]pyrimidines represents a significant advancement in medicinal chemistry . Future research may explore:
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Structure-activity relationships of fluorinated imidazo[1,2-a]pyridines in various therapeutic contexts
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Development of targeted libraries focusing on specific disease areas
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Exploration of alternative bioisosteric relationships
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Investigation of metabolic profiles and pharmacokinetic properties
Green Chemistry Perspectives
The environmental impact of chemical synthesis has received increasing attention in recent years. The development of "green" synthetic routes to imidazo[1,2-a]pyridines, with lower E-factors and reduced waste generation, represents an important direction for future research .
Comparative E-factor calculations for various synthetic methods have demonstrated the superior environmental performance of aqueous micellar approaches. For example, the E-factors for micellar catalysis and on-water approaches were found to be 0.75 and 1.41, respectively, significantly lower than conventional methods with E-factors ranging from 3.21 to 93.15 .
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